ABCG2 Inhibitory Potency: 4-Hydroxy Derivative vs. 2-Phenylquinazoline Analogue
In a comparative study of ABCG2 inhibitors, the 4-hydroxy-2-(2-pyridyl)quinazoline (compound 33) demonstrated an IC50 of 4260 nM. This is in stark contrast to the 2-phenylquinazoline analogue with a 4-hydroxy group (compound 52), which exhibited a markedly superior IC50 of 211 nM [1]. This 20-fold difference in potency underscores the impact of the 2-pyridyl versus 2-phenyl moiety on ABCG2 inhibition.
| Evidence Dimension | ABCG2 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 4260 nM |
| Comparator Or Baseline | 2-phenylquinazoline analogue (compound 52): IC50 = 211 nM |
| Quantified Difference | 20.2-fold higher IC50 (lower potency) for the target compound |
| Conditions | In vitro ABCG2 inhibition assay using Hoechst 33342 accumulation in MCF-7/AdrVp cells |
Why This Matters
This quantitative data establishes the compound as a moderate-to-weak ABCG2 inhibitor, making it a valuable reference compound for selectivity profiling or as a negative control in studies of more potent ABCG2 inhibitors.
- [1] Krapf MK, Gallus J, Wiese M. 4-Anilino-2-pyridylquinazolines and -pyrimidines as Highly Potent and Nontoxic Inhibitors of Breast Cancer Resistance Protein (ABCG2). Journal of Medicinal Chemistry. 2017;60(10):4474-4495. doi:10.1021/acs.jmedchem.7b00441. View Source
